4-Chloro-6-methylnicotinonitrile
CAS No.: 38875-76-2
Cat. No.: VC3750596
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38875-76-2 |
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Molecular Formula | C7H5ClN2 |
Molecular Weight | 152.58 g/mol |
IUPAC Name | 4-chloro-6-methylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 |
Standard InChI Key | WAYNDJKNBVJWPH-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=N1)C#N)Cl |
Canonical SMILES | CC1=CC(=C(C=N1)C#N)Cl |
Introduction
Structural Identification and Properties
Molecular Formula and Mass
4-Chloro-6-methylnicotinonitrile has the molecular formula C7H5ClN2 . The molecular structure consists of a pyridine ring with three substituents: a cyano group (-C≡N) at position 3, a chlorine atom at position 4, and a methyl group (-CH3) at position 6. The presence of these functional groups creates a complex electronic distribution within the molecule, significantly influencing its chemical reactivity and physical properties. The compound is also known by the alternative name 4-chloro-6-methylpyridine-3-carbonitrile, which more explicitly details its structural composition .
Structural Representations
The structure of 4-Chloro-6-methylnicotinonitrile can be represented using various standardized chemical notations:
These representations provide standardized ways to describe the chemical structure, enabling consistent database searches and facilitating computational analyses of the compound's properties. The SMILES notation, in particular, reveals the connectivity pattern with the cyano group and chlorine atom positioned adjacent to each other on the pyridine ring.
Electronic and Structural Features
The electronic configuration of 4-Chloro-6-methylnicotinonitrile presents an interesting case study in substituent effects:
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The pyridine ring itself contains an electronegative nitrogen atom that withdraws electron density from the carbon framework.
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The cyano group at position 3 is strongly electron-withdrawing through both inductive and resonance effects.
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The chlorine atom at position 4 is electron-withdrawing through inductive effects but can donate electron density through resonance.
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The methyl group at position 6 is electron-donating primarily through inductive effects.
This combination of electron-withdrawing and electron-donating groups creates a unique electronic distribution that influences the compound's reactivity patterns and physical properties. The presence of the chlorine atom adjacent to the cyano group is particularly noteworthy, as it creates a region of high electrophilicity that can be exploited in various chemical transformations.
Physical Properties
Predicted Collision Cross Section Data
Collision cross section (CCS) values provide valuable insights into the three-dimensional structure and ion mobility behavior of a compound. For 4-Chloro-6-methylnicotinonitrile, predicted CCS values for various adducts are as follows:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 153.02141 | 126.6 |
[M+Na]+ | 175.00335 | 141.1 |
[M+NH4]+ | 170.04795 | 132.6 |
[M+K]+ | 190.97729 | 130.9 |
[M-H]- | 151.00685 | 121.8 |
[M+Na-2H]- | 172.98880 | 132.3 |
[M]+ | 152.01358 | 126.9 |
[M]- | 152.01468 | 126.9 |
These predicted CCS values are particularly useful for analytical applications, especially in ion mobility spectrometry and mass spectrometry, providing insights into the compound's structural conformation in various ionized states. The data suggests that sodium adducts exhibit the largest collision cross-section, likely due to the increased spatial requirements of the coordinated sodium ion.
Chemical Reactivity
Reactivity Patterns
The chemical reactivity of 4-Chloro-6-methylnicotinonitrile can be inferred from its functional groups and electronic distribution:
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The chlorine atom at position 4 represents a potential site for nucleophilic aromatic substitution reactions. Its reactivity is likely enhanced by the electron-withdrawing effects of both the cyano group and the pyridine nitrogen, which stabilize the negative charge in the Meisenheimer complex intermediate. This makes the compound potentially valuable in cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings.
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The cyano group at position 3 can undergo various transformations typical of nitriles. These include hydrolysis to carboxylic acids or amides, reduction to amines or aldehydes, and addition reactions with various nucleophiles. The adjacent chlorine atom may influence the reactivity of the cyano group through electronic effects.
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The methyl group at position 6 might serve as a point for functionalization through oxidation or radical chemistry, potentially enabling the introduction of additional functional groups at this position.
Comparison with Structurally Related Compounds
Insights into the chemical behavior of 4-Chloro-6-methylnicotinonitrile can be gained by examining related compounds:
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2-Chloro-4-methyl nicotinonitrile, described in patent CN103508945A , represents an isomeric structure with different positions for the chlorine and methyl substituents. The patent focuses on a synthetic method involving condensation of (E)-4-(dimethylamine)yl-3-butene-2-ketone with malononitrile, followed by chlorination . While the substitution pattern differs, the reactivity of the chlorine and cyano groups might share similarities with our target compound.
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4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile contains an additional oxygen atom, creating an amide-like functionality. This structural modification significantly alters the electronic distribution in the ring, potentially leading to different reactivity patterns, particularly regarding the susceptibility to nucleophilic substitution at the chlorine position.
Synthesis Methodologies
Challenges and Optimization Strategies
Synthesizing 4-Chloro-6-methylnicotinonitrile presents several challenges that would need to be addressed:
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Regioselectivity: Ensuring the correct positioning of substituents on the pyridine ring would be critical. This might require strategic introduction of directing groups or the use of protecting groups to control the substitution pattern.
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Chlorination Selectivity: Achieving selective chlorination at position 4 without affecting other reactive sites would be essential. The choice of chlorinating agent and reaction conditions would significantly impact selectivity. Based on related compounds, phosphorus oxychloride alone or in combination with phosphorus pentachloride might be effective , with optimal temperatures in the range of 80-110°C.
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Cyano Group Introduction: The introduction of the cyano group at position 3 would require careful consideration of timing and methodology within the synthetic sequence. Direct cyanation or transformation of a precursor functional group might be viable approaches.
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Purification: Developing effective purification strategies to achieve high-purity product would be important, especially for applications requiring high chemical purity. Column chromatography using appropriate solvent systems would likely be necessary, as mentioned in the synthesis methodologies for related compounds .
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing optimized, scalable synthetic routes to 4-Chloro-6-methylnicotinonitrile, particularly:
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Exploration of green chemistry approaches using environmentally friendly reagents and conditions.
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Development of one-pot or cascade reaction sequences to improve efficiency and reduce waste.
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Investigation of catalytic methods for selective functionalization of the pyridine ring.
Comprehensive Characterization
More comprehensive characterization of 4-Chloro-6-methylnicotinonitrile would be valuable, including:
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Experimental determination of physical properties, including melting point, boiling point, and solubility in various solvents.
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Detailed spectroscopic analysis, including NMR, IR, UV-Vis, and mass spectrometry.
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X-ray crystallographic analysis to confirm the three-dimensional structure.
Application-Focused Research
Investigation of potential applications could include:
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Evaluation of the compound's utility as a building block in the synthesis of biologically active molecules.
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Assessment of any inherent biological activities, such as antimicrobial, antifungal, or enzyme inhibitory effects.
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Exploration of its potential in materials science, particularly in the context of functional materials incorporating pyridine derivatives.
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